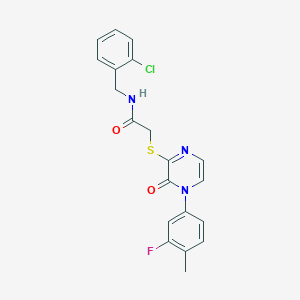

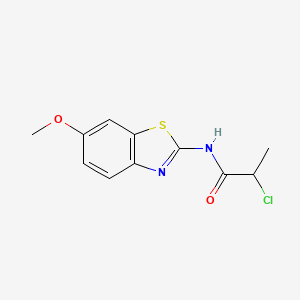

2-甲基-N-(3-苯基-1,2,4-噻二唑-5-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide often involves starting from basic chemical precursors such as acetic acid derivatives, benzoyl chlorides, or thiosemicarbazides. For example, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed and synthesized starting from 2-(4-methylphenyl)acetic acid and evaluated for anticancer activity, highlighting the importance of precise chemical modifications in achieving desired biological effects (Ravinaik et al., 2021).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including their benzamide variants, is often confirmed through spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography. These methods provide insights into the compound's geometry, electronic structure, and potential intermolecular interactions which are crucial for understanding their biological activity. Studies like those by Dani et al. (2013) on thiadiazol-amine derivatives emphasize the role of hydrogen bonding and π-π interactions in stabilizing these compounds' molecular structures (Dani et al., 2013).

科学研究应用

抗癌活性

已合成一系列N-取代苯甲酰胺衍生物,包括与2-甲基-N-(3-苯基-1,2,4-噻二唑-5-基)苯甲酰胺相关的结构,并对它们的抗癌性能进行了评估。这些化合物对各种癌细胞系,如乳腺癌、肺癌、结肠癌和卵巢癌,显示出中等到优异的抗癌活性。值得注意的是,某些衍生物表现出比依托泊苷等参考药物更高的抗癌活性,表明它们有潜力作为新型抗癌药物(Ravinaik et al., 2021)。

光物理性质

已探索含有噻二唑环的N-取代苯甲酰胺配合物的合成和荧光特性,用于其光物理性质。这些化合物,包括2-甲基-N-(3-苯基-1,2,4-噻二唑-5-基)苯甲酰胺的衍生物,表现出较大的斯托克斯位移、固态荧光和聚集诱导发光效应(AIEE),表明它们在材料科学和传感技术中的适用性(Zhang et al., 2017)。

抗微生物药剂

已合成含有噻二唑衍生物,包括与2-甲基-N-(3-苯基-1,2,4-噻二唑-5-基)苯甲酰胺结构相关的化合物,并显示出强效的抗微生物活性。这些化合物已证明对各种细菌和真菌菌株具有疗效,在抑制试验中表现出优于一些参考药物。这突显了它们作为新型抗微生物药剂开发的潜力(Bikobo et al., 2017)。

超分子凝胶剂

已研究N-(噻唑-2-基)苯甲酰胺衍生物的凝胶化行为,揭示了甲基功能性和非共价相互作用在凝胶化中的作用。某些衍生物对乙醇/水和甲醇/水混合物显示出凝胶化特性,表明它们在设计新型超分子凝胶剂用于技术和生物医学方面的应用(Yadav & Ballabh, 2020)。

作用机制

Target of Action

Compounds with similar structures, such as thiazole and pyrazoline derivatives, have been reported to exhibit a wide range of biological activities . These activities include antimicrobial, anti-inflammatory, and anticancer properties, suggesting that these compounds may interact with multiple targets within the cell .

Mode of Action

Similar compounds have been shown to exhibit anti-proliferative effectiveness against cancer cell lines .

Biochemical Pathways

Similar compounds have been shown to affect the activity of carbonic anhydrase ix , an enzyme involved in maintaining pH homeostasis in cancer cells .

Result of Action

Similar compounds have been shown to exhibit cytotoxic activity against cancer cells .

未来方向

The future directions for research on 2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide and other 1,3,4-thiadiazole derivatives could involve further exploration of their potential as antitumor agents . Additionally, more research could be conducted to better understand their mechanism of action and to develop safer and more effective therapeutic strategies .

属性

IUPAC Name |

2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c1-11-7-5-6-10-13(11)15(20)18-16-17-14(19-21-16)12-8-3-2-4-9-12/h2-10H,1H3,(H,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBWCLOTVHKIIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(2-Methylbenzoyl)-4-piperidyl]propanoic acid](/img/structure/B2482643.png)

![(Z)-4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2482646.png)

![(3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2482649.png)

![N-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2482654.png)

![Ethyl 2-[[5-[5-(1,3-dioxobenzo[de]isoquinolin-2-yl)pentyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2482657.png)

![N-(4-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2482662.png)